Methyl 3-amino-3-(2,4-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound with the molecular formula C10H11F2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine and esterification agents. One common method includes the following steps:
Condensation Reaction: 2,4-difluorobenzaldehyde reacts with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms on the aromatic ring can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(3,5-difluorophenyl)propanoate
- Methyl 3-amino-3-(2,6-difluorophenyl)propanoate
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate (often referred to as this compound hydrochloride) is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.
- Molecular Formula : C10H11F2NO2
- Molecular Weight : Approximately 233.67 g/mol
- Structure : The compound features an amino group, a difluorophenyl substituent, and a propanoate backbone, which contribute to its distinct properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Propanoate Backbone : Utilizing starting materials such as fluorinated phenylalanines.
- Introduction of the Amino Group : Achieved through amination reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
These methods allow chemists to tailor the compound's properties for specific research applications.
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Enzyme Interactions : It has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor .
- Cellular Effects : The compound influences cellular signaling pathways and gene expression patterns, which could lead to changes in cell growth and differentiation.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. Notably:
- Carbonic Anhydrase Inhibition : Compounds with similar structures have been known to target carbonic anhydrase II, suggesting potential therapeutic applications in conditions where this enzyme plays a critical role.
- Comparative Binding Studies : Interaction profiles with related compounds reveal that structural variations can significantly affect binding affinities and biological activities.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate | C10H11F2NO2 | Different stereochemistry; potential different activity |
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate | C10H11F2NO2 | Variation in fluorine substitution; affects pharmacokinetics |
Methyl (S)-2-amino-3-(1-benzofuran-2-yl)propanoate | C10H11FNO2 | Presence of benzofuran moiety; different interaction profiles |
This table illustrates how structural differences can lead to diverse biological activities and therapeutic potentials among related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant effects on cell viability and apoptosis in cancer cell lines. These findings suggest potential applications in cancer therapy.
- Pharmacokinetic Profiles : In silico studies have indicated favorable pharmacokinetic properties for derivatives of this compound, highlighting its potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
InChI Key |
FCVSGKVSVMNVBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.